molecular formula C8H12N2O B8555390 (5-Methyl-6-methylaminopyridin-2-yl)methanol CAS No. 208111-32-4

(5-Methyl-6-methylaminopyridin-2-yl)methanol

Cat. No. B8555390
Key on ui cas rn: 208111-32-4
M. Wt: 152.19 g/mol
InChI Key: LPOVOTDJRLUTCA-UHFFFAOYSA-N
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Patent
US06020345

Procedure details

A suspension of 0.33 g of (5-methyl-6-methylaminopyridin-2-yl)methanol (2.17 mmol) and 1.6 g of manganese dioxide (18.4 mmol) in 12 ml of chloroform is heated under reflux for 1 hour. The insoluble matter is removed by filtration on celite and then the solvent evaporated under vacuum. The title product is purified by chromatography on a silica column (eluent: chloroform). 0.25 g of a yellow solid is recovered.
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:10][OH:11])=[N:6][C:7]=1[NH:8][CH3:9]>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH:10]=[O:11])=[N:6][C:7]=1[NH:8][CH3:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.33 g
Type
reactant
Smiles
CC=1C=CC(=NC1NC)CO
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
1.6 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The insoluble matter is removed by filtration on celite
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The title product is purified by chromatography on a silica column (eluent: chloroform)
CUSTOM
Type
CUSTOM
Details
0.25 g of a yellow solid is recovered

Outcomes

Product
Name
Type
Smiles
CC=1C=CC(=NC1NC)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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